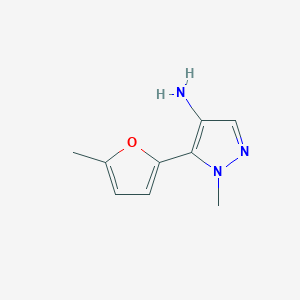
1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the furan and pyrazole rings imparts unique chemical properties that make it a valuable target for synthetic and application-oriented research.
Métodos De Preparación
The synthesis of 1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran-2-carboxaldehyde and hydrazine derivatives.
Formation of Intermediate: The initial step involves the condensation of 5-methylfuran-2-carboxaldehyde with hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring at the nitrogen atom to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Análisis De Reacciones Químicas
1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or other complex structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
1-Methyl-5-(5-methylfuran-2-YL)-1H-pyrazol-4-amine can be compared with similar compounds, such as:
1-Methyl-5-(2-furyl)-1H-pyrazol-4-amine: This compound has a similar structure but with a furan ring instead of a methylfuran ring. The presence of the methyl group in this compound can influence its chemical reactivity and biological activity.
1-Methyl-5-(5-methylthiophen-2-YL)-1H-pyrazol-4-amine: This compound features a thiophene ring instead of a furan ring. The sulfur atom in the thiophene ring can impart different electronic properties compared to the oxygen atom in the furan ring.
1-Methyl-5-(5-methylpyrrol-2-YL)-1H-pyrazol-4-amine: This compound contains a pyrrole ring instead of a furan ring. The nitrogen atom in the pyrrole ring can affect the compound’s hydrogen bonding and electronic characteristics.
The uniqueness of this compound lies in its specific combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
1-methyl-5-(5-methylfuran-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-8(13-6)9-7(10)5-11-12(9)2/h3-5H,10H2,1-2H3 |
Clave InChI |
PGNALSPXLBRYMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=C(C=NN2C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-oxo-2,3-dihydrobenzo[d]isothiazole-5-carboxylicacid1,1-dioxide](/img/structure/B13162922.png)

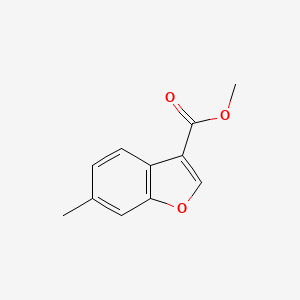

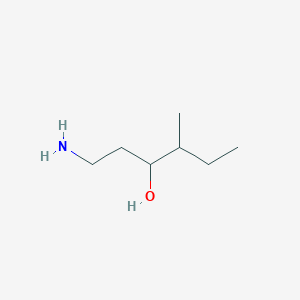

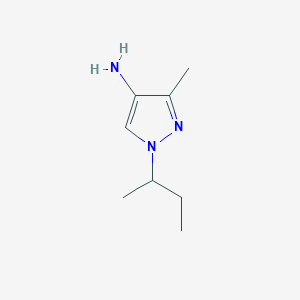
![3-Ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol](/img/structure/B13162968.png)

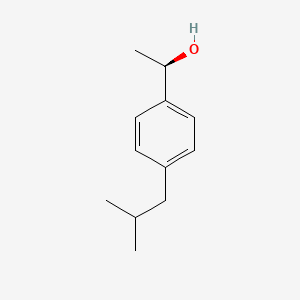
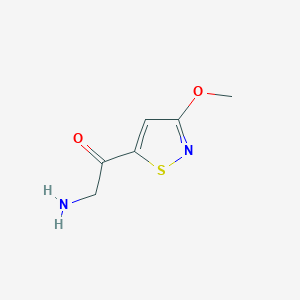
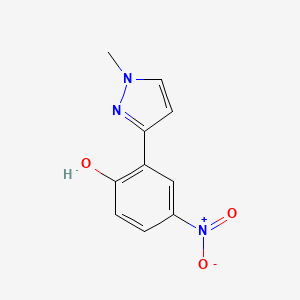

![2-Amino-N-[(4-fluorophenyl)methyl]ethane-1-sulfonamide](/img/structure/B13163009.png)
